ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate
Overview
Description
Ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate typically involves the reaction of 1-acetyl-1H-indole-3-amine with ethyl 2-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, inflammation, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-1H-indole-3-amine
- Ethyl 2-bromobenzoate
- Indole-3-acetic acid
Uniqueness
Ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate is unique due to its specific combination of an indole moiety with an ester and an amine functionality. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound consists of an indole core attached to an acetyl group and an ethyl benzoate moiety. The presence of these functional groups contributes to its biological activity. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biomolecules:
1. Enzyme Inhibition:
Indole derivatives are known to inhibit key enzymes involved in cancer progression and inflammation. For instance, studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
2. Receptor Binding:
This compound has a high affinity for several receptors, including those involved in neurotransmission and cancer cell signaling pathways. Its binding can modulate cellular responses and alter gene expression profiles .
3. Antioxidant Activity:
The compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is essential in preventing cellular damage associated with various diseases, including cancer .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies: In vitro studies using cancer cell lines such as MDA-MB-231 (breast cancer) and H460 (lung cancer) showed that this compound induces apoptosis and inhibits cell proliferation .
- Mechanistic Insights: The compound's mechanism involves the activation of caspase pathways leading to programmed cell death, alongside the downregulation of anti-apoptotic proteins .
Antimicrobial Activity
This compound has shown promising results against various pathogens:
Pathogen | Activity Observed |
---|---|
Bacteria | Effective against Staphylococcus aureus and Escherichia coli |
Fungi | Inhibitory effects on Candida albicans and Aspergillus flavus |
The antimicrobial action is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties:
- Inhibition of COX Enzymes: It effectively reduces the production of prostaglandins, which are mediators of inflammation.
- Cytokine Modulation: this compound has been shown to lower levels of pro-inflammatory cytokines in animal models .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Cancer Treatment
In a preclinical model, administration of this compound at varying doses resulted in a dose-dependent reduction in tumor size in mice bearing xenografts of human breast cancer cells. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound compared to controls.
Case Study 2: Infection Control
A study investigating its efficacy against multidrug-resistant bacterial strains found that this compound significantly inhibited growth at concentrations as low as 10 µg/mL, suggesting its potential as a novel antimicrobial agent .
Properties
IUPAC Name |
ethyl 2-[(1-acetylindol-3-yl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(23)15-9-4-6-10-16(15)20-17-12-21(13(2)22)18-11-7-5-8-14(17)18/h4-12,20H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRQXXIWUCYMTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC2=CN(C3=CC=CC=C32)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358146 | |
Record name | ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6091-49-2 | |
Record name | ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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